Bromotriphenylmethane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66464. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

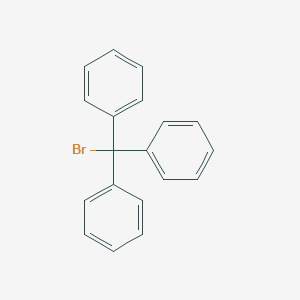

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[bromo(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHXEWZGTQSYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060494 | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | Triphenylmethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

596-43-0 | |

| Record name | Trityl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotriphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotriphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(bromomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-triphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWY6H8D4L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Conceptual Frameworks in Trityl Chemistry

The chemistry of bromotriphenylmethane is intrinsically linked to the behavior of the trityl group. The defining characteristic of this group is its ability to form a highly stable triphenylmethyl carbocation. This stability arises from the extensive delocalization of the positive charge across the three phenyl rings through resonance. unige.chrsc.orgnih.gov This inherent stability governs the reactivity of this compound and is the foundation of its utility in organic synthesis.

The trityl group is widely employed as a bulky, acid-labile protecting group for primary alcohols, and to a lesser extent, for amines and thiols. guidechem.com The protection reaction typically proceeds via an SN1 mechanism, where the departure of the bromide ion from this compound generates the stable trityl cation, which is then attacked by the nucleophilic hydroxyl group. Deprotection is readily achieved under mild acidic conditions, which again leverages the stability of the resulting trityl cation. guidechem.com

Historical Trajectories of Bromotriphenylmethane Research

The story of bromotriphenylmethane is deeply rooted in the pioneering work of Moses Gomberg at the turn of the 20th century. In 1900, while attempting to synthesize hexaphenylethane, Gomberg unexpectedly produced the triphenylmethyl radical, the first stable organic free radical ever identified. unige.chrsc.org His experiments involved the reaction of triphenylmethyl halides, including the bromide, with metals like zinc and silver. rsc.orgnih.gov This groundbreaking discovery challenged the prevailing theory of tetravalent carbon and laid the groundwork for the field of radical chemistry. unige.ch

Following Gomberg's discovery, research into trityl compounds, including this compound, expanded. Early studies focused on understanding the nature of the triphenylmethyl radical and its equilibrium with its dimer. nih.gov In the decades that followed, the utility of this compound as a reagent in its own right became more apparent. A notable application that emerged was its use in demonstrating SN1 reaction mechanisms in educational settings. The reaction of this compound with ethanol (B145695) to form ethoxytriphenylmethane serves as a classic example of an SN1 solvolysis reaction, where the progress can be monitored and the product readily isolated. lookchem.commdpi.com

Current Research Paradigms and Scholarly Significance

Established Synthetic Routes and Mechanistic Nuances

This compound, also known as trityl bromide, is a cornerstone reagent in organic synthesis, primarily valued for the introduction of the triphenylmethyl (trityl) protecting group. The established synthetic routes to this compound are well-documented, with the halogenation of triphenylmethanol being the most prevalent method.

Halogenation of Triphenylmethanol under Anhydrous Conditions

Common brominating agents include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). Current time information in Bangalore, IN. When using HBr, the reaction is typically carried out in a solvent such as acetic acid. The reaction proceeds via a substitution nucleophilic unimolecular (SN1) mechanism. The acidic conditions facilitate the protonation of the hydroxyl group of triphenylmethanol, forming a good leaving group (water). Subsequent departure of the water molecule generates a highly stable triphenylmethyl (trityl) carbocation. The resonance stabilization afforded by the three phenyl rings is a key factor in the facility of this reaction. Finally, the bromide ion, acting as a nucleophile, attacks the carbocation to form this compound.

Alternatively, phosphorus tribromide can be employed, often in an inert solvent like dichloromethane. This method also proceeds under anhydrous conditions to prevent the decomposition of PBr₃.

Another established method involves the bromination of triphenylmethane (B1682552) using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). Current time information in Bangalore, IN. This reaction proceeds under controlled conditions to ensure the selective bromination at the methine carbon.

A less common but effective method for benzylic bromination utilizes N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) in a solvent such as dichloromethane. nih.gov This free-radical halogenation provides an alternative route to this compound.

| Reagent | Catalyst/Conditions | Solvent | Typical Yield | Reference |

| Hydrobromic Acid (HBr) | Acetic Acid | Acetic Acid | High | |

| Phosphorus Tribromide (PBr₃) | Anhydrous | Dichloromethane | High | Current time information in Bangalore, IN. |

| Bromine (Br₂) | Iron (Fe) or AlBr₃ | - | Good | Current time information in Bangalore, IN. |

| N-Bromosuccinimide (NBS) | 2,2'-azobis(2-methylpropionitrile) | Dichloromethane | 84% | nih.gov |

Table 1: Comparison of Reagents for this compound Synthesis

Purity Validation Techniques in this compound Synthesis

Ensuring the purity of synthesized this compound is paramount for its successful application in subsequent reactions. Several analytical techniques are routinely employed to validate its purity.

Recrystallization is the primary method for purification. Current time information in Bangalore, IN. Ethanol or hexane (B92381) are common solvents for recrystallization, yielding a crystalline solid product. Current time information in Bangalore, IN. The significant difference in solubility between the this compound product and potential impurities, such as unreacted triphenylmethanol, facilitates effective separation. beilstein-journals.org

Melting Point Analysis is a fundamental technique to assess purity. Pure this compound has a sharp melting point in the range of 152–154 °C. Current time information in Bangalore, IN.nih.gov A broad or depressed melting point range is indicative of impurities. beilstein-journals.org For instance, the presence of unreacted triphenylmethanol (mp 163 °C) or byproducts can be inferred from deviations in the melting point. researchgate.net

Spectroscopic Methods are indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the structure of this compound and to detect the absence of triphenylmethanol or solvent residues. Current time information in Bangalore, IN.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of characteristic functional groups and to ensure the absence of the hydroxyl (-OH) stretch that would be present in unreacted triphenylmethanol.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the final product, capable of detecting even trace amounts of impurities. uni-muenchen.de

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product. beilstein-journals.org The difference in polarity between the reactant (triphenylmethanol) and the product (this compound) allows for their clear separation on a TLC plate.

| Technique | Purpose | Key Indicators |

| Recrystallization | Purification | Formation of crystalline solid |

| Melting Point Analysis | Purity Assessment | Sharp melting point at 152–154 °C |

| NMR Spectroscopy | Structural Confirmation & Purity | Absence of triphenylmethanol signals |

| IR Spectroscopy | Functional Group Analysis | Absence of -OH band |

| HPLC | Quantitative Purity Analysis | Single major peak |

| TLC | Reaction Monitoring & Qualitative Purity | Single spot for the product |

Table 2: Purity Validation Techniques for this compound

Novel Synthetic Approaches to this compound Analogues

Recent research has focused on developing novel synthetic routes to access analogues of this compound, expanding the chemical space and enabling the synthesis of derivatives with tailored properties.

One innovative approach involves a two-step Friedel-Crafts alkylation to produce mixed-halide trityl radicals. rsc.org This method allows for the synthesis of compounds with both bromide and chloride substituents on the phenyl rings. The differential reactivity of the C-Br and C-Cl bonds can then be exploited for site-selective functionalization. For instance, the greater reactivity of the para-bromide as a leaving group facilitates selective cross-coupling reactions. rsc.org

The regioselective synthesis of specific isomers , such as 2-bromotriphenylmethane, has been explored. One attempted route involved a Friedel-Crafts reaction between 2-bromobenzaldehyde (B122850) and benzene (B151609) in the presence of aluminum trichloride (B1173362) (AlCl₃). unamur.be While this specific attempt was part of a larger synthetic effort and its success was not detailed, it highlights the application of classic reactions to generate specific substitution patterns on the trityl scaffold.

Furthermore, the synthesis of this compound analogues is often a key step in the preparation of more complex molecules. For example, the synthesis of 2,2',5,5'-dimethyl triphenylmethane has been achieved using benzaldehyde (B42025) and p-xylene (B151628) with iron trichloride and acetic anhydride, suggesting that similar strategies could be adapted to produce brominated analogues by using brominated starting materials. unamur.be

Strategies for Functionalization and Structural Modification of the Trityl Moiety

The triphenylmethyl (trityl) moiety is not merely a passive protecting group; its structure can be strategically modified to fine-tune its properties and reactivity. These modifications are crucial in various fields, from materials science to medicinal chemistry.

A significant area of research is the functionalization of the trityl group to create luminescent materials . By attaching electron-donating groups to the phenyl rings of trityl radicals, it is possible to induce charge-transfer character in the excited state, leading to enhanced photoluminescence quantum yields. beilstein-journals.orguni-ulm.de The choice and orientation of the donor group have a profound impact on the emission properties. uni-ulm.de

The introduction of different substituents allows for the tuning of the electronic properties and stability of the trityl group. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, into the phenyl rings increases the stability of trityl esters by destabilizing the corresponding trityl cation. thieme-connect.com This increased stability makes them suitable for applications in peptide synthesis where the standard trityl group is too labile. thieme-connect.com

The steric bulk of the trityl group can also be modified. The inherent bulkiness of the trityl group allows for the selective protection of primary alcohols over secondary and tertiary alcohols. total-synthesis.com This steric hindrance can be further modulated by introducing substituents on the phenyl rings.

In the context of protecting groups for peptide and nucleotide synthesis, modifications to the trityl group are common. For example, the 4-methyltrityl (Mtt) group, a structural modification of the trityl group, allows for more rapid cleavage under acidic conditions. nih.gov Similarly, the introduction of one or more para-methoxy groups (creating MMTr, DMTr, etc.) significantly increases the acid lability of the protecting group, which is advantageous in automated solid-phase synthesis. total-synthesis.com

The trityl group can also serve as a linker for the attachment of other molecules. For instance, an aminooxy linker bearing a trityl protecting group has been used for the functionalization of oligodeoxyribonucleotides. nih.gov

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific isomers of this compound derivatives often requires precise control over the regioselectivity and stereoselectivity of the reactions.

Regioselectivity refers to the preferential reaction at one site over another. In the context of this compound derivatives, this often involves directing the substitution to a specific position on one or more of the phenyl rings. The synthesis of 2-bromotriphenylmethane, as mentioned earlier, is an example of a regioselective synthesis. unamur.be The regioselectivity of such reactions is typically governed by the directing effects of existing substituents on the aromatic rings and the choice of catalyst and reaction conditions. For instance, in Suzuki cross-coupling reactions, the choice of palladium catalyst and reaction conditions can lead to the regioselective functionalization of halogenated heterocycles, a principle that can be extended to the synthesis of substituted triphenylmethanes. d-nb.info

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when chiral centers are present in the molecule. While this compound itself is achiral, the introduction of certain substituents or its incorporation into a larger chiral molecule can necessitate stereoselective synthetic methods. For example, the use of a bulky protecting group like trityl can influence the stereochemical outcome of a reaction at a nearby chiral center due to steric hindrance. Although specific examples for the stereoselective synthesis of this compound derivatives are not abundant in the literature, the principles of stereoselective synthesis are broadly applicable. For instance, protocols for the stereoselective C-radical addition to chiral imines have been developed, providing a pathway to unnatural α-amino acid derivatives. nih.gov Such strategies could potentially be adapted for the stereoselective functionalization of trityl-containing molecules.

Elucidation of Nucleophilic Substitution Pathways

The primary mode of reactivity for this compound is through nucleophilic substitution, where the bromine atom is replaced by a nucleophile. The specific pathway, whether Sₙ1 or Sₙ2, is largely dictated by the structure of the substrate, the nature of the nucleophile, and the solvent system employed. Given the tertiary nature of the carbocation that can be formed, the Sₙ1 pathway is particularly prominent.

Sₙ1 Solvolysis Reactions of this compound

This compound is a classic substrate for demonstrating Sₙ1 (Substitution Nucleophilic Unimolecular) reactions. researchgate.net This is a multi-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. In solvolysis, the solvent itself acts as the nucleophile. quizlet.comyoutube.com

The general mechanism for the Sₙ1 solvolysis of this compound is as follows:

Formation of the Carbocation: The carbon-bromine bond breaks, and the bromide ion departs, resulting in the formation of a triphenylmethyl (trityl) carbocation. This is the slow, rate-determining step. openochem.orglibretexts.org

Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the electrophilic carbocation. youtube.comchegg.com

Deprotonation: A final, rapid deprotonation step occurs to yield the final product, such as triphenylmethanol or a trityl ether. chegg.com

The feasibility of the Sₙ1 pathway for this compound is overwhelmingly due to the exceptional stability of the triphenylmethyl (trityl) carbocation intermediate. quizlet.com This stability arises from two main factors:

Resonance: The positive charge on the central carbon atom is extensively delocalized across the three attached phenyl rings through resonance. pearson.comquora.comquora.com This distribution of the positive charge over multiple atoms significantly lowers the energy of the carbocation, making it easier to form. quora.comdoubtnut.com The more resonance structures that can be drawn, the greater the stability. quora.com

Steric Hindrance: The three bulky phenyl groups provide steric hindrance around the central carbon, which helps to shield it from immediate attack and allows for the formation of a discrete carbocation intermediate.

The stability of the triphenylmethyl carbocation is so great that some of its salts can be isolated and stored for extended periods. vaia.com

Kinetic studies are crucial for understanding the mechanism of a reaction. For the Sₙ1 solvolysis of this compound, the reaction rate is dependent only on the concentration of the substrate, this compound. This is because the formation of the carbocation is the slowest step and does not involve the nucleophile. openochem.orgmasterorganicchemistry.com

The rate law for the Sₙ1 reaction is expressed as: Rate = k[this compound]

Where 'k' is the rate constant.

Several factors determine the rate of reaction:

Substrate Structure: Tertiary halides like this compound react faster than secondary or primary halides in Sₙ1 reactions because they form more stable carbocations. quizlet.com

Leaving Group Ability: The bromide ion is a good leaving group, which facilitates the initial dissociation step. Compared to chlorotriphenylmethane, this compound undergoes solvolysis more rapidly because bromide is a better leaving group than chloride.

Solvent: The polarity of the solvent plays a significant role in stabilizing the carbocation intermediate and the departing leaving group. libretexts.orgquora.com

The choice of solvent is critical in Sₙ1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting Sₙ1 reactivity for several reasons:

Stabilization of the Carbocation: The polar nature of the solvent helps to stabilize the carbocation intermediate through dipole-dipole interactions. libretexts.orgquora.com

Solvation of the Leaving Group: Protic solvents can form hydrogen bonds with the departing bromide ion, solvating it and making the leaving process more favorable.

Acting as a Nucleophile: In solvolysis, the solvent also serves as the nucleophile. quizlet.com

The rate of Sₙ1 solvolysis of a given alkyl halide is significantly influenced by the ionizing power of the solvent. The table below illustrates the relative rates of solvolysis of tert-butyl chloride, a similar tertiary halide, in various solvents, highlighting the dramatic effect of the solvent system. A similar trend is expected for this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Ethanol/Water (80:20) | - | 100,000 |

| Water | 79 | 8,000 |

| Methanol (B129727) | 33 | 1,000 |

| Ethanol | 24 | 200 |

| Acetone | 21 | 1 |

This table is illustrative and based on general principles of Sₙ1 reactions.

In Sₙ1 reactions, the nucleophile does not participate in the rate-determining step, so the strength of the nucleophile does not affect the reaction rate. However, the nature of the nucleophile does determine the final product. brainly.com For this compound, a variety of weak nucleophiles can be used in solvolysis reactions.

A study involving the reaction of this compound with a range of oxygen-based nucleophiles, including water and various alcohols, demonstrated the flexibility of this reaction. researchgate.netbutler.edu The resulting products were triphenylmethanol and various trityl ethers, respectively. The specific product formed is dependent on the nucleophile present in the reaction mixture. For example, reaction with ethanol yields triphenylmethyl ethyl ether, while reaction with methanol yields triphenylmethyl methyl ether. chegg.comaurco.org

| Nucleophile (Solvent) | Product |

|---|---|

| Water (H₂O) | Triphenylmethanol |

| Methanol (CH₃OH) | Triphenylmethyl methyl ether |

| Ethanol (CH₃CH₂OH) | Triphenylmethyl ethyl ether |

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by its propensity to undergo reduction to form the stable triphenylmethane and, under specific conditions, oxidation to yield triphenylmethyl alcohol.

Reduction to Triphenylmethane

This compound can be readily reduced to triphenylmethane through various synthetic methodologies. The reaction involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. This transformation can be achieved using a range of reducing agents, from classic metal hydrides to catalytic systems.

One common method involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). Another effective approach is the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol at ambient temperatures. researchgate.net This system has been shown to achieve high yields of triphenylmethane from this compound. researchgate.net Studies have also documented procedures for the radical reduction of this compound. figshare.com

The reduction can also proceed via the formation of the triphenylmethyl (trityl) cation. In the presence of a hydride donor, the cation is converted to triphenylmethane. For instance, triethylsilane has been shown to quantitatively reduce the related chlorotriphenylmethane on silica (B1680970) and alumina (B75360) surfaces. acs.org Similarly, 1,4-cyclohexadiene (B1204751) can act as a hydride donor to the surface-mediated trityl carbocation, yielding triphenylmethane and benzene. acs.org

Table 1: Reduction of this compound to Triphenylmethane

| Reagent/System | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nickel Boride (in methanol) | Ambient Temperature | 81 | researchgate.net |

| Lithium Aluminum Hydride | Not specified | Not specified | |

| Triethylsilane (on silica) | Ambient Temperature | Quantitative | acs.org* |

Note: Data for Chlorotriphenylmethane, but mechanism is relevant.

Oxidation Reactions under Specific Conditions

While the reduction of this compound is a common reaction, its oxidation is less frequently observed. However, under specific and controlled conditions, it can be oxidized to form triphenylmethyl alcohol. lookchem.com This transformation typically requires strong oxidizing agents capable of facilitating the substitution of the bromine atom with a hydroxyl group. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) have been cited as potential oxidants for this purpose. The reaction proceeds through complex mechanisms that may involve the formation of the stable triphenylmethyl carbocation intermediate.

Radical Chemistry and this compound

This compound is a key precursor in the study of radical chemistry, primarily due to the ease with which it generates the historically significant and remarkably stable triphenylmethyl radical.

Generation of Triphenylmethyl Radicals

The triphenylmethyl (trityl) radical was the first radical species to be correctly identified, a discovery made by Moses Gomberg in 1900 through the reduction of a triarylmethyl halide. ntu.edu.sg The generation of this radical from this compound can be achieved via homolytic cleavage of the C-Br bond.

Several methods have been established for this transformation:

Metal Reduction: A classic method involves the reaction of this compound with a metal such as silver or zinc in an inert solvent like benzene. nih.govwikipedia.org This heterogeneous metal reduction leads to the formation of the radical. nih.gov However, care must be taken as over-reduction with metals like copper or zinc can lead to the formation of the trityl carbanion, which can be subsequently protonated to form triphenylmethane. nih.gov

Induced Homolysis: The homolytic cleavage of the C-Br bond can be induced by other radical species. For example, the reaction of this compound with di-t-butyl nitroxide has been shown to produce the triphenylmethyl radical, with the process being observable via electron spin resonance (e.s.r.) spectroscopy. rsc.org

Two-Step Halide Abstraction and Reduction: A cleaner, more controlled synthesis involves a two-step process. First, the bromide is abstracted using a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) to form the trityl carbocation. nih.gov Subsequently, the isolated carbocation is reduced with a one-electron reductant to cleanly afford the triphenylmethyl radical. nih.gov

Table 2: Methods for Generating Triphenylmethyl Radicals from this compound

| Method | Reagents | Mechanism | Reference |

|---|---|---|---|

| Metal Reduction | Ag, Zn, or Cu metal | Heterogeneous one-electron reduction | nih.govwikipedia.org |

| Induced Homolysis | di-t-butyl nitroxide | Radical-induced C-Br bond cleavage | rsc.org |

Mechanisms of Radical Polymerization Initiation

This compound can function as an initiator in certain types of controlled radical polymerization. Its ability to generate a stable radical upon activation, for instance by light irradiation, makes it suitable for this purpose.

A notable mechanism is its use as a component in photo-radical-promoted addition-fragmentation chain transfer (PROAD) polymerization. researchgate.netresearchgate.net In this system, this compound, in conjunction with a manganese complex like dimanganese decacarbonyl (Mn₂(CO)₁₀) and an iodonium (B1229267) salt, initiates the polymerization of a monomer such as isobutyl vinyl ether. researchgate.netresearchgate.netresearcher.life This initial step produces prepolymers that are capped with triphenylmethyl (trityl) end groups. researchgate.netresearchgate.net

These trityl-terminated prepolymers then serve as "macroiniferters." An iniferter (initiator-transfer agent-terminator) is a compound that can initiate polymerization and also participate in chain transfer and termination reactions. researchgate.net In the subsequent stage, these macroiniferters can be thermally induced to cleave, regenerating a radical that initiates the polymerization of a second monomer, like methyl methacrylate (B99206) or styrene. researchgate.net This process allows for the synthesis of block copolymers, where different monomer units are linked together in a controlled fashion. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,4-cyclohexadiene |

| This compound |

| Chromium trioxide |

| di-t-butyl nitroxide |

| Dimanganese decacarbonyl |

| Diphenyliodonium bromide |

| Isobutyl vinyl ether |

| Lithium aluminum hydride |

| Methyl methacrylate |

| Nickel(II) chloride |

| Potassium permanganate |

| Silver trifluoromethanesulfonate |

| Sodium borohydride |

| Styrene |

| Triethylsilane |

| Triphenylmethane |

| Triphenylmethyl alcohol |

Applications of Bromotriphenylmethane in Complex Organic Synthesis

Protective Group Strategies Utilizing the Trityl Group

The trityl group, derived from bromotriphenylmethane, is a cornerstone in the protection of various functional groups, particularly in the synthesis of biomolecules and other complex structures. guidechem.com Its steric bulk effectively shields the protected group from unwanted reactions, while its lability under specific acidic conditions allows for its selective removal.

Protection of Amino Acids in Peptide Synthesis

In the intricate process of peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent undesirable side reactions and to ensure the correct peptide sequence. The trityl group, introduced via this compound, serves as an effective temporary protecting group for the N-terminus of amino acids. biosynth.com This protection strategy is integral to both solid-phase and solution-phase peptide synthesis. peptide.com

The trityl group's stability under the basic conditions used for the deprotection of other protecting groups, such as Fmoc, and its facile removal under mild acidic conditions, makes it a key component of orthogonal protection schemes. peptide.comru.nl For instance, the N-trityl group can be selectively cleaved in the presence of other acid-labile protecting groups like tert-butyl (tBu) by using dilute acids. sigmaaldrich.com This orthogonality allows for the precise and sequential manipulation of different functional groups within a growing peptide chain. researchgate.net

| Protected Moiety | Protecting Group | Reagent for Introduction | Deprotection Conditions | Reference |

| α-Amino group of amino acids | Trityl (Trt) | This compound | Mild acidic conditions (e.g., dilute TFA) | peptide.comsigmaaldrich.com |

| Side chain of Histidine | Trityl (Trt) | This compound | 95% TFA for 1 hour at 20°C | peptide.commerckmillipore.com |

Synthesis of Trityl Esters for Hydroxyl Group Protection

The protection of hydroxyl groups is another critical aspect of complex molecule synthesis. This compound is a highly effective reagent for the preparation of trityl ethers, which serve as protecting groups for alcohols. sigmaaldrich.comchemicalbook.com The reaction proceeds readily, and the resulting trityl ethers are stable to a wide range of reaction conditions, yet can be selectively cleaved when needed. acs.org

The use of the trityl group for hydroxyl protection is particularly valuable in the synthesis of nucleosides, carbohydrates, and other polyhydroxylated compounds. The selective protection and deprotection of different hydroxyl groups within the same molecule can be achieved by employing various substituted trityl groups with differing acid labilities.

Role in Carbon-Carbon Bond Formation

Beyond its use in protecting group strategies, this compound also participates directly in reactions that form new carbon-carbon bonds, a cornerstone of building molecular complexity.

Friedel-Crafts Reactions Employing this compound

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic compounds. iitk.ac.inmasterorganicchemistry.com this compound can act as an alkylating agent in Friedel-Crafts type reactions, introducing the bulky trityl group onto an aromatic ring. guidechem.com This reaction is catalyzed by a Lewis acid, such as aluminum chloride, which facilitates the formation of the trityl carbocation, a stable electrophile that then attacks the aromatic ring. libretexts.org

Recent research has demonstrated the use of this compound in catalyst-free B-C bond formation in metallacarboranes, showcasing an electrophilic substitution reaction driven by the in-situ formation of a stabilized carbocation. rsc.org

| Reaction Type | Substrate | Reagent | Catalyst | Product | Reference |

| Friedel-Crafts Alkylation | Aromatic Compound | This compound | Lewis Acid (e.g., AlCl₃) | Tritylated Aromatic Compound | guidechem.comlibretexts.org |

| B-C Bond Formation | Metallacarborane | This compound | None | B-tritylated Metallacarborane | rsc.org |

Synthesis of Complex Molecules through Trityl Intermediates

The trityl group, introduced via this compound, can serve as a temporary scaffold or a directing group in the synthesis of complex molecular architectures. The steric bulk of the trityl group can influence the stereochemical outcome of subsequent reactions, and its presence can facilitate the purification of intermediates. beilstein-journals.org

For example, trityl intermediates have been utilized in the synthesis of persistent trityl radicals for biomedical applications and in the precise construction of complex silicon-based molecular frameworks. nih.govacs.org The ability to introduce and then remove the trityl group at strategic points in a synthetic sequence provides a powerful tool for building intricate and functionally diverse molecules.

Preparation of Ethers and Related Compounds

This compound is a key reagent for the synthesis of triphenylmethyl (trityl) ethers, which are valuable as protected forms of alcohols in complex organic synthesis. guidechem.comcymitquimica.com The reaction typically proceeds by treating an alcohol with this compound. The alcohol acts as a nucleophile, displacing the bromide ion. This process is often facilitated by the use of the alcohol as both the reactant and the solvent. aurco.orgchegg.com

The synthesis of ethers from this compound is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. aurco.orgquizlet.com The reaction mechanism involves the initial dissociation of the carbon-bromine bond to form a highly stable triphenylmethyl carbocation, also known as the trityl cation. quizlet.com This stability is a result of the positive charge being delocalized over the three phenyl rings through resonance. quizlet.com The carbocation then reacts with a nucleophilic alcohol to form a protonated ether, which subsequently loses a proton to yield the final trityl ether product and hydrogen bromide (HBr) as a byproduct. aurco.orgchegg.com

A significant advantage of using this compound for ether synthesis with tertiary substrates is the avoidance of competing elimination reactions. chegg.comchegg.com Unlike other tertiary alkyl halides that tend to undergo E1 and E2 elimination to form alkenes, especially in the presence of a strong base like an alkoxide, the trityl system does not have any β-hydrogens and therefore cannot form an alkene byproduct. chegg.comchegg.com This allows for the clean formation of ethers even with less nucleophilic alcohols. chegg.com

A common application demonstrated in academic laboratories is the synthesis of ethoxytriphenylmethane by heating this compound in ethanol (B145695). aurco.orgstudylib.net The ethanol serves as both the solvent and the nucleophile in this SN1 reaction. aurco.org The progress of the reaction can be monitored, and upon completion, the product, ethoxytriphenylmethane, crystallizes from the solution as it cools. aurco.orgstudylib.net Research has shown that while the reaction proceeds, yields can vary depending on the reaction time, with longer times generally leading to higher product yields. aurco.org For instance, reaction times of 10-20 minutes have been found sufficient to produce an isolable amount of product, with yields ranging from 20% to 73% for reaction times between 5 and 30 minutes. aurco.org Similarly, methoxytriphenylmethane (methyl trityl ether) can be prepared using methanol (B129727). quizlet.comlookchem.com

The trityl group's role as a protecting group for alcohols is a primary application of this reaction in broader organic synthesis. guidechem.commasterorganicchemistry.com The formation of trityl ethers protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. guidechem.com The trityl ether can be readily cleaved later under specific, often acidic, conditions to regenerate the alcohol. uni-muenchen.de

Research Findings on Trityl Ether Synthesis

| Alcohol Substrate | Reagent | Product | Reaction Type | Key Findings & Conditions | Citation |

|---|---|---|---|---|---|

| Ethanol | This compound | Ethoxytriphenylmethane | SN1 Solvolysis | Reactant heated in ethanol, which acts as both solvent and nucleophile. Yields range from 20% to 73% depending on reaction time (5-30 min). Product crystallizes upon cooling. | aurco.orgstudylib.net |

| Methanol | This compound | Methoxytriphenylmethane (Methyl trityl ether) | SN1 | Reaction proceeds via the stable trityl carbocation intermediate. Used for protecting the hydroxyl group. | quizlet.comlookchem.com |

| General Alcohols (R-OH) | This compound | Trityl Ethers (R-O-Tr) | SN1 | Serves as a method for protecting alcohol functional groups. The stability of the trityl cation prevents competing elimination reactions that are common with other tertiary halides. | guidechem.comchegg.comchegg.com |

Bromotriphenylmethane in Polymer Science and Materials Development

Polymerization Initiator and Modifier

Bromotriphenylmethane's utility as both an initiator and a modifier in various polymerization processes stems from its capacity to generate reactive species under specific conditions. These reactive species can initiate the growth of polymer chains or functionalize existing polymers, offering precise control over the final material's architecture and characteristics.

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netwikipedia.org this compound serves as an effective initiator in certain CRP methods, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com

In ATRP, a transition metal complex, typically a copper halide, reversibly activates and deactivates the polymer chain end. youtube.comcmu.edu this compound can initiate this process by donating its bromine atom to the copper catalyst, which in turn generates a trityl radical. youtube.com This radical then adds to a monomer, initiating the polymerization process. The reversible nature of the halogen transfer allows for the controlled growth of polymer chains. itu.edu.tr

Another notable application is in photoinduced radical oxidation/addition/deactivation (PROAD) polymerization. researchgate.netresearchgate.net In this method, this compound, in conjunction with a photosensitizer like dimanganese decacarbonyl and a co-initiator, can be used to polymerize monomers such as isobutyl vinyl ether. researchgate.netresearchgate.netresearcher.liferesearchgate.net This process yields polymers with terminal trityl groups, which can then act as macroinitiators for subsequent polymerizations, leading to the formation of block copolymers. researchgate.netresearchgate.net

Table 1: this compound in Controlled Radical Polymerization

| CRP Technique | Role of this compound | Resulting Polymer Structure |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymers with controlled molecular weight and low polydispersity. sigmaaldrich.comcmu.edu |

| Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) | Co-initiator | Polymers with terminal trityl groups, suitable for block copolymer synthesis. researchgate.netresearchgate.net |

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species, resulting in a "living" polymer chain with an anionic active center. wikipedia.org This living nature allows for the synthesis of well-defined polymers and block copolymers. This compound can be employed as a chain-capping agent in anionic polymerization to introduce a bulky trityl group at the polymer chain end.

The highly reactive anionic chain end can readily displace the bromide ion from this compound through a nucleophilic substitution reaction. scribd.com This effectively terminates the living polymerization while simultaneously functionalizing the polymer with a triphenylmethyl group. This end-capping strategy is valuable for several reasons. The bulky trityl group can influence the polymer's physical properties, such as its solubility and thermal stability. Furthermore, the trityl group can be a protecting group or a precursor for further chemical modifications.

Synthesis of Specialty Polymers and Functional Materials

The unique reactivity of this compound facilitates the synthesis of specialty polymers and functional materials with tailored properties for specific applications.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. spbu.ru this compound can be utilized in the synthesis of such materials. The trityl group can be incorporated into polymer structures, and subsequent chemical transformations can lead to the formation of conjugated systems. For instance, the binding energy of bromine to the triphenylmethyl radical is significantly altered when it is part of a 2D conjugated polymer network, highlighting its role in controlling radical polymerization within these systems.

The incorporation of the triphenylmethyl moiety, facilitated by the use of this compound, can lead to the development of high-performance materials. chemimpex.com The bulky and rigid nature of the trityl group can enhance the thermal stability and mechanical strength of polymers. For example, block copolymers synthesized using this compound-derived macroinitiators can exhibit improved properties due to their well-defined block structures. researchgate.net Furthermore, the ability to introduce specific functionalities through the trityl group allows for the creation of materials with tailored surface properties or for bioconjugation. researchgate.net

Modification of Polymer Morphology and Properties

Moreover, the chemical nature of the trityl group can be exploited to alter surface properties. By introducing trityl groups to a polymer surface, its hydrophobicity and interaction with other materials can be modified. This is particularly relevant in the development of coatings, adhesives, and biocompatible materials. Research has also explored the use of enantiomorphic crystals of this compound to create chiral surfaces for the selective recognition of molecules, demonstrating its potential in sensor applications. bohrium.comacs.org

Biochemical and Chiral Recognition Studies Involving Bromotriphenylmethane Derivatives

Advanced Applications in Amino Acid Chemistry

The triphenylmethyl (trityl) group, derived from bromotriphenylmethane, serves a crucial role as a protecting group in peptide synthesis. It is used to stabilize the amino group of amino acids, preventing unwanted reactions while other chemical transformations are carried out on the molecule. This allows for the controlled and selective synthesis of complex peptides.

Furthermore, this compound is utilized as an initiator in specialized polymerization processes. For instance, it can initiate the polymerization of vinyl compounds, which can then be used to create block copolymers with amino acid-based segments. researchgate.net These advanced macromolecular structures, combining synthetic polymers with biological building blocks, are explored for various biomedical applications.

Development of Chiral Recognition Sensors

A significant area of application for this compound is in the development of sensors capable of distinguishing between stereoisomers, or enantiomers, a critical function in pharmaceutical and biological analysis.

Research has focused on creating enantioselective voltammetric sensors using this compound. bohrium.com The methodology involves using the compound not merely as a chemical reagent but leveraging its crystalline structure. Enantiomorphic crystals of this compound, which are mirror images of each other, can be used as chiral selectors. bohrium.comacs.org When incorporated into a sensor, these crystals create a chiral environment that interacts differently with the left-handed (L) and right-handed (D) enantiomers of a target molecule. bohrium.com This differential interaction forms the basis for enantioselective recognition. bohrium.commdpi.com

A practical application of these methodologies is the creation of modified electrodes for the electrochemical detection of chiral molecules. Specifically, carbon-paste electrodes have been successfully modified with enantiomorphic crystals of this compound. bohrium.com These sensors have demonstrated the ability to recognize and quantify the enantiomers of the amino acid tryptophan. bohrium.comacs.orgrjsvd.com The modified electrode generates different voltammetric signals (e.g., peak potential or current) for D-tryptophan and L-tryptophan, allowing for their selective determination. bohrium.com This approach represents a notable advancement in creating cost-effective and efficient chiral sensing platforms. bohrium.com

| Sensor Component | Analyte | Detection Principle | Reference |

| Carbon-paste electrode | Tryptophan enantiomers | Enantioselective voltammetry | bohrium.comacs.orgrjsvd.comdntb.gov.ua |

| Enantiomorphic crystals of this compound | Tryptophan enantiomers | Chiral selector creating differential electrochemical response | bohrium.com |

Exploration of Biological Activities of this compound Derivatives

Beyond its applications in synthesis and sensing, derivatives of this compound have been investigated for their potential biological activities, including anticancer and antimicrobial properties.

Research indicates that certain brominated compounds, including derivatives of triphenylmethane (B1682552), possess anticancer properties. Studies have shown that these derivatives can induce apoptosis, or programmed cell death, in cancer cell lines. The mechanism of action often involves the modulation of key proteins that regulate the apoptotic process. nih.gov By activating pro-apoptotic proteins and inhibiting anti-apoptotic ones, these compounds can trigger the self-destruction of tumor cells. nih.govfrontiersin.org The presence of halogen substituents, like bromine, on certain molecular scaffolds has been noted to enhance their anticancer efficacy. ekb.eg

| Apoptotic Pathway Component | Role in Apoptosis | Modulation by Active Compounds | Reference |

| Caspases | Effector proteins that execute cell death | Activation is triggered by derivatives to initiate apoptosis | |

| Bcl-2 family proteins | Regulators of apoptosis (can be pro- or anti-apoptotic) | Expression is altered to favor pro-apoptotic signals | nih.gov |

Some brominated triphenylmethanes have been reported to exhibit antimicrobial properties, showing the ability to inhibit the growth of specific bacteria and fungi. While research on this compound itself is specific, broader studies on related bromo-derivatives provide insight into potential mechanisms. For example, studies on 6-bromoindolglyoxylamide derivatives, which also contain a bromine atom, have shown antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanism for some of these related compounds has been attributed to the rapid permeabilization and depolarization of the bacterial cell membrane, leading to cell death. nih.gov Similarly, certain bromophenol derivatives have demonstrated significant antibacterial effects against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov

| Organism Type | Activity | Potential Mechanism of Action | Reference |

| Gram-positive bacteria | Intrinsic antimicrobial activity | Membrane permeabilization and depolarization | nih.gov |

| Gram-negative bacteria | Antibiotic enhancing properties | Noted in some related bromo-derivatives | nih.gov |

| Fungi | Antifungal properties | Observed in some related bromo-derivatives | nih.gov |

Structure-Activity Relationship Analyses

The utility of this compound and its derivatives in biochemical and chiral recognition studies is intrinsically linked to its unique three-dimensional structure. Structure-activity relationship (SAR) analyses in this context focus on how modifications to the molecular scaffold or its supramolecular assembly influence its ability to interact with and discriminate between chiral molecules.

Research has primarily centered on the application of this compound in the development of chiral sensors. The core of its recognition capability lies in the rigid, propeller-like shape of the triphenylmethyl (trityl) group. This steric bulk, combined with the electronic properties conferred by the phenyl rings and the bromine atom, creates a defined architecture that can engage in diastereomeric interactions with chiral analytes.

A significant application demonstrating these principles is the use of enantiomorphic crystals of this compound in electrochemical sensors for the recognition of amino acid enantiomers. bohrium.com In one such application, a carbon-paste electrode was modified with chiral crystals of this compound to create a sensor for tryptophan enantiomers. bohrium.com The specific crystalline arrangement (supramolecular structure) of the this compound molecules creates a chiral surface environment. The "activity"—in this case, chiral discrimination—is therefore not a property of an isolated molecule but of the ordered solid-state assembly. This sensor was able to distinguish between L-tryptophan and D-tryptophan, demonstrating that the chiral crystal lattice provides the necessary environment for selective interaction. bohrium.com

The nature of the halogen atom on the triphenylmethane scaffold also influences its properties. While direct comparative studies on chiral recognition are limited, data from related fields show that this compound has balanced reactivity and carbocation stability compared to its chlorinated counterpart, chlorotriphenylmethane. This underlying difference in electronic character and reactivity, stemming from the different halogen substituents, would logically extend to influencing the non-covalent interactions (e.g., halogen bonding, dipole-dipole) that govern chiral recognition events.

The table below summarizes key findings related to the structure-activity relationships of this compound-based systems in chiral recognition.

Table 1: Structure-Activity Relationship Findings for this compound in Chiral Recognition

This table is interactive. You can sort and filter the data.

| Chiral Selector System | Analyte | Recognition Method | Key Finding |

| Enantiomorphic crystals of this compound on a carbon-paste electrode | Tryptophan enantiomers | Voltammetry | The chiral crystal lattice successfully discriminates between L- and D-tryptophan, demonstrating effective chiral recognition. bohrium.com |

| This compound crystals | α-pinene enantiomers | Gas-solid chromatography | No significant chiral discrimination was observed, likely due to weak surface interactions (low isosteric heat of adsorption). spbu.ru |

| Hippuric acid (for comparison) | α-pinene enantiomers | Gas-solid chromatography | Showed chiral recognition at the limit of experimental error, indicating stronger interaction than this compound for this analyte. spbu.ru |

Advanced Analytical and Computational Studies of Bromotriphenylmethane

Sophisticated Spectroscopic Characterization for Research Purposes

Modern spectroscopic techniques are indispensable for the detailed analysis of bromotriphenylmethane, offering both qualitative and quantitative data crucial for research.

High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of molecules in both solid and liquid states. researchgate.net It provides detailed information about the chemical environment of atoms, which is critical for understanding reaction mechanisms. researchgate.netnih.gov

In the context of this compound, ¹H NMR spectroscopy is particularly insightful. The chemical shifts of the aromatic protons, typically observed in the range of δ 7.2–7.5 ppm, can be precisely measured. Any alteration in the substitution pattern or the electronic environment of the triphenylmethyl moiety will result in predictable changes in these chemical shifts, allowing for the tracking of reactions and the identification of intermediates. For instance, the conversion of this compound to its corresponding alcohol or ether can be monitored by the appearance of new signals and shifts in the aromatic region. chegg.comchegg.com

The power of high-resolution NMR lies in its ability to resolve complex spectra and provide data on scalar (J) couplings and dipolar couplings. researchgate.net This information is vital for confirming the connectivity of atoms and the stereochemistry of molecules, which are fundamental aspects of mechanistic studies. While simpler NMR setups can provide basic structural information, high-resolution instruments are essential for detailed mechanistic investigations. researchgate.netdocbrown.info

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H (Aromatic) | 7.2-7.5 | Sensitive to substitution on the phenyl rings. |

| ¹³C (Aromatic) | Varies | Provides information on the carbon skeleton. |

This table provides typical ¹H NMR chemical shift ranges for the aromatic protons in this compound.

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used for both the qualitative identification and quantitative measurement of molecules. nih.govnih.gov It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. nih.gov

For this compound, mass spectrometry can be used to:

Confirm Molecular Weight: The mass spectrum will show a molecular ion peak corresponding to the mass of the this compound molecule, confirming its identity.

Analyze Fragmentation Patterns: The way the molecule breaks apart upon ionization provides a unique fingerprint that can be used for structural elucidation. libretexts.org The fragmentation of the triphenylmethyl cation is a classic example studied in organic chemistry.

Quantitative Analysis: When coupled with techniques like liquid chromatography (LC-MS), mass spectrometry can be used to determine the concentration of this compound in a sample with high sensitivity and specificity. nih.govmdpi.com This is crucial for kinetic studies and for quantifying reaction yields.

The versatility of modern mass spectrometers, including hybrid instruments, allows for increasingly sophisticated analyses of complex mixtures and reaction intermediates. nih.govresearchgate.net

| Analysis Type | Information Obtained |

| Qualitative | Molecular weight, structural information from fragmentation patterns. |

| Quantitative | Concentration of the analyte in a sample. |

This table summarizes the types of information that can be obtained from mass spectrometry analysis of this compound.

Infrared Spectroscopy in Reaction Monitoring and Product Analysis

Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound and for analyzing the resulting products. tesisenred.netescholarship.org This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

A key application of IR spectroscopy in the study of this compound reactions is the monitoring of the disappearance of the C-Br stretching vibration, which typically appears at approximately 550 cm⁻¹. Concurrently, the appearance of new characteristic bands can confirm the formation of products. For example, in the conversion of this compound to triphenylmethanol (B194598), the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the formation of the alcohol product. chegg.comchegg.com This makes IR spectroscopy an ideal technique for qualitatively following the conversion of this compound in certain reactions. chegg.comtesisenred.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C-Br Stretch | ~550 |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-O Stretch (Ether) | 1000-1300 |

This table lists characteristic infrared absorption frequencies for functional groups relevant to reactions of this compound.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. mpg.de It has become a widespread tool in chemistry for calculating various molecular properties with good accuracy. youtube.com DFT calculations are based on the electron density, a simpler quantity to handle computationally than the many-electron wavefunction. mpg.deesqc.org

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These are crucial for understanding the molecule's reactivity.

Predict Spectroscopic Properties: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in spectral assignment and structural confirmation.

Studies on related brominated aromatic compounds, such as bromophenols, have shown that DFT calculations can accurately predict trends in structural parameters and molecular properties. nih.gov

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms, including the characterization of intermediates and transition states. pestalozzi.edu.ar By mapping the potential energy surface of a reaction, computational methods can provide a detailed picture of the energy changes that occur as reactants are converted to products.

In the context of this compound, which is a classic substrate for S_N1 reactions, computational modeling can be used to:

Calculate the Stability of the Triphenylmethyl Carbocation: The exceptional stability of this carbocation intermediate is a key factor in the reactivity of this compound. Computational models can quantify this stability.

Model the Transition States: The structures and energies of the transition states leading to the formation of the carbocation and its subsequent reaction with nucleophiles can be calculated. This provides insight into the reaction kinetics.

Investigate Reaction Pathways: Different potential reaction pathways can be explored computationally to determine the most likely mechanism.

These computational studies, often performed using DFT, provide a powerful complement to experimental kinetic and spectroscopic data, leading to a more complete understanding of the chemical behavior of this compound. tesisenred.net

Analysis of Binding Energies in Various Chemical Systems

The binding energy of this compound is a key parameter in understanding its reactivity and stability. Theoretical and computational studies, often employing Density Functional Theory (DFT), have provided significant insights into these interactions.

One area of focus has been the binding energy of the bromine atom to the triphenylmethyl radical. The binding energy of ½ Br₂ to the triphenylmethyl radical has been calculated to be 1.27 eV. This value is notably higher than the binding energy of ½ C₂H₆ to the same radical (0.92 eV), indicating a stronger affinity for bromine. This difference in binding energy helps to explain the preference for this compound in certain synthetic applications over its alkylated counterparts.

The chemical environment surrounding the this compound molecule can significantly influence its binding energies. For instance, when incorporated into a 2D conjugated polymer network, the binding energy with bromine (½ Br₂) decreases to 0.52 eV. This substantial 59% reduction compared to its monomeric form is a critical factor in enabling controlled radical polymerization processes.

The stability of the triphenylmethyl (trityl) carbocation, formed upon the cleavage of the C-Br bond, is central to the reactivity of this compound, particularly in SN1 reactions. The formation of this stable carbocation is facilitated in polar solvents. libretexts.org The stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.

Computational methods are also employed to determine fluoride (B91410) ion affinity, which serves as a measure of Lewis acidity. This method calculates the enthalpy of the reaction where a Lewis acid (LA) binds with a fluoride ion (F⁻). A more negative enthalpy change indicates a stronger Lewis acid. This approach is advantageous as it minimizes steric hindrance effects due to the small size of the fluoride anion. unamur.be

Table 1: Comparative Binding Energies

| Interacting Species | System | Binding Energy (eV) |

| ½ Br₂ | Monomeric Triphenylmethyl Radical | 1.27 |

| ½ Br₂ | 2D Polymer Network | 0.52 |

| ½ C₂H₆ | Monomeric Triphenylmethyl Radical | 0.92 |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules and its environment over time. These simulations provide a microscopic view of processes such as solvation, reaction dynamics, and intermolecular interactions.

MD simulations have been utilized to investigate the behavior of related systems, such as poly(dimethyl diallyl ammonium) salts with various counterions in water, using force fields like OPLS-AA within simulation packages like Gromacs. spbu.ru While not directly on this compound, these studies provide a framework for understanding the complex interplay of forces in solution.

In the context of chiral recognition, MD simulations can be instrumental. For instance, studies on the chiral discrimination of α-pinene enantiomers on hippuric acid crystals have been conducted, and similar methodologies could be applied to this compound systems. spbu.ru It was noted that on this compound crystals, the isosteric heat of adsorption (qst) was lower, leading to a lack of chiral discrimination in that specific system. spbu.ru

Quantum-chemical simulations, often combined with MD, are also performed to understand the electronic structure and reactivity of related molecules. For example, the simulation of copper and zinc complexes with amino acids has been carried out using density functional theory (DFT) with the M06 functional and the 6-311+G(d) basis set. mdpi.com These types of calculations can elucidate the nature of metal-ligand bonding and the electronic properties of the complexes. mdpi.com

The solvolysis of triphenylmethyl halides, including this compound, is a classic example of an SN1 reaction, and its kinetics are highly dependent on the solvent. libretexts.orgdtic.mil MD simulations can model the solvation of the initial halide and the resulting triphenylmethyl carbocation intermediate, providing insights into the role of the solvent in stabilizing the charged species and influencing the reaction rate. libretexts.orgnih.gov For example, the dissociation of the ion pair [R]⁺X⁻ to a solvent-separated carbocation is influenced by factors like solvent polarity, which can be effectively studied through simulations. nih.gov

Pedagogical Research and Laboratory Innovations Using Bromotriphenylmethane

Design and Implementation of Undergraduate Organic Chemistry Experiments

The design of undergraduate organic chemistry experiments often centers on illustrating key reaction mechanisms and reinforcing laboratory skills. Bromotriphenylmethane is frequently used in experiments that are adaptable and can be tailored to different levels of student experience. acs.orgresearchgate.net

This compound is a classic substrate for demonstrating the S_N1 (substitution nucleophilic unimolecular) reaction mechanism. chegg.comchegg.com Its tertiary structure and the stability of the resulting triphenylmethyl carbocation favor this pathway. youtube.com

A common experiment involves the solvolysis of this compound with various oxygen-based nucleophiles, such as water or different alcohols. acs.orgresearchgate.net In a typical procedure, students react this compound with ethanol (B145695) to form ethoxytriphenylmethane. aurco.org This reaction allows students to observe the characteristics of an S_N1 reaction, including the formation of a stable carbocation intermediate. The reaction is often preferred over those using substrates like chlorotriphenylmethane, as the bromide ion is a better leaving group than chloride, leading to more favorable reaction rates for educational settings.

The experiment is designed to be flexible; for instance, by using a range of alcohols as nucleophiles, students can explore the effect of the nucleophile's structure on the reaction outcome. acs.orgbutler.edu This provides a practical context for understanding reaction kinetics and the factors that influence the stability of intermediates. The reaction is also notable for the absence of E1 elimination by-products, which simplifies product analysis. chegg.com

A study at Miami University Middletown utilized the S_N1 reaction of this compound with ethanol to help second-year organic chemistry students understand reaction mechanisms. aurco.org This experiment provides a hands-on opportunity for students to apply theoretical concepts learned in lectures to a practical laboratory setting.

A significant aspect of teaching laboratory chemistry is the optimization of experimental conditions. Experiments with this compound offer a platform for students to investigate how changes in reaction parameters affect the yield and purity of the product.

In the synthesis of ethoxytriphenylmethane from this compound and ethanol, students can systematically vary the reaction time and temperature. aurco.org Research has shown that by monitoring these variables, students can determine the optimal conditions to achieve a high yield of pure product. For example, experiments conducted at Miami University Middletown demonstrated that moderate temperatures (50-65°C) and relatively short reaction times (10-20 minutes) were sufficient to produce a pure product while minimizing the formation of by-products. aurco.org

The following table illustrates typical student results from an experiment designed to optimize the synthesis of ethoxytriphenylmethane:

| Reaction Time (minutes) | Temperature (°C) | Average Yield (%) | Melting Point Range (°C) |

| 5 | 40 | 20-30 | 73-77 |

| 10 | 40 | 30-40 | 75-79 |

| 15 | 40 | 35-45 | 76-80 |

| 5 | 65 | 40-50 | 80-81 |

| 10 | 65 | 60-70 | 80-81 |

| 15 | 65 | ~73 | 80-81 |

Data sourced from experiments conducted at Miami University Middletown. aurco.org

These optimization experiments not only teach practical laboratory skills but also instill an appreciation for process refinement, a crucial skill for scientists and engineers. aurco.org

The synthesis of products from this compound provides an excellent opportunity to introduce and apply various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method used to monitor the progress of these reactions. aurco.orgrochester.edu

Due to the significant difference in polarity between the reactant, this compound, and the ether product, such as ethoxytriphenylmethane, students can easily track the conversion of the starting material to the product using TLC. aurco.org This technique allows for a visual representation of the reaction's progress and helps students determine when the reaction is complete.

In a laboratory setting, students can take aliquots of the reaction mixture at different time intervals and analyze them by TLC. aurco.org This practical application of an analytical technique reinforces the concepts of polarity and separation science. The successful use of TLC in these experiments has been shown to enhance students' practical skills and their understanding of how to monitor a chemical transformation. aurco.orgresearchgate.net

Inquiry-Based Learning Approaches in Synthetic Chemistry

For example, instead of providing a detailed procedure, an instructor might ask students to investigate the relative reactivity of different alcohols in the solvolysis of this compound. acs.orgbutler.edu This open-ended approach fosters critical thinking, problem-solving, and collaboration as students work together to develop a hypothesis and an experimental plan.

A study at Miami University Middletown incorporated elements of the Ohio "Research Experiences to Enhance Learning (REEL)" program, where students were tasked with improving an unreliable published procedure for an S_N1 reaction of this compound. aurco.org The students proposed and implemented the use of TLC to monitor the reaction, a more reliable method than the original pH measurement of the reaction vapor. aurco.org This experience allowed students to engage in authentic scientific inquiry and take ownership of the experimental design. Such approaches have been shown to improve student performance and engagement in chemistry. scimath.net

Assessment of Student Learning and Skill Development in Organic Synthesis

The use of this compound in undergraduate laboratories provides multiple avenues for assessing student learning and skill development. Traditional assessments include the yield and purity of the synthesized product, which can be determined by melting point analysis and spectroscopic techniques. acs.org

In addition to these quantitative measures, student laboratory reports offer a qualitative assessment of their understanding. researchgate.net In these reports, students can be asked to:

Propose a detailed mechanism for the reaction.

Explain the role of each reagent and the reaction conditions.

Analyze and interpret their TLC and other analytical data.

Discuss the rationale behind their experimental design in inquiry-based labs.

Reflect on the success of their experiment and suggest potential improvements.

By evaluating these reports, instructors can gauge a student's grasp of the theoretical concepts, their ability to apply these concepts in a practical setting, and their development of critical thinking and scientific reasoning skills. rsc.org The flexibility of experiments involving this compound allows for a range of assessment strategies that can be tailored to the specific learning objectives of the course. acs.org

Future Research Directions and Emerging Trends in Bromotriphenylmethane Chemistry

Development of Sustainable and Green Chemical Processes for Bromotriphenylmethane Synthesis